![molecular formula C22H13N3O B14377369 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile CAS No. 90178-64-6](/img/structure/B14377369.png)
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C22H13N3O It is known for its unique structure, which includes an indole core substituted with a cyanophenoxy group and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyanophenol with 4-bromophenylboronic acid under Suzuki coupling conditions to form 4-(3-cyanophenoxy)phenyl. This intermediate is then subjected to a cyclization reaction with 2-bromo-1H-indole-6-carbonitrile in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reagents like lithium aluminum hydride.
Substitution: The phenoxy and indole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and indole derivatives.
科学研究应用
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-[4-(2-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile
- 2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile
Uniqueness
2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the cyanophenoxy group and the indole core can significantly impact the compound’s interaction with molecular targets, making it a unique candidate for various applications.
属性
CAS 编号 |
90178-64-6 |
|---|---|
分子式 |
C22H13N3O |
分子量 |
335.4 g/mol |
IUPAC 名称 |
2-[4-(3-cyanophenoxy)phenyl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C22H13N3O/c23-13-15-2-1-3-20(10-15)26-19-8-6-17(7-9-19)22-12-18-5-4-16(14-24)11-21(18)25-22/h1-12,25H |
InChI 键 |
ATUSSDIRSLTNRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C3=CC4=C(N3)C=C(C=C4)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


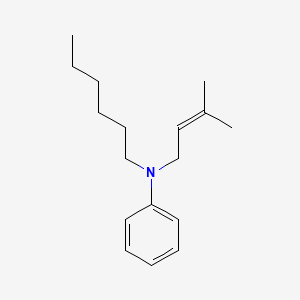
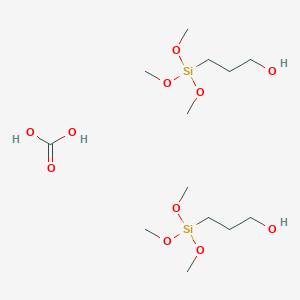
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
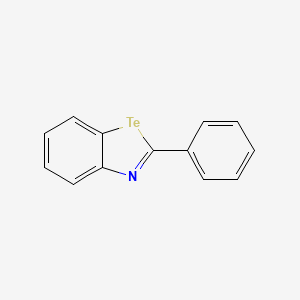
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
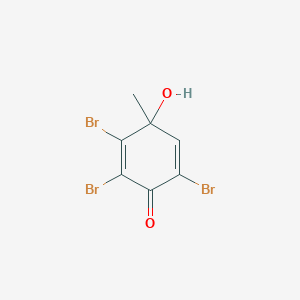

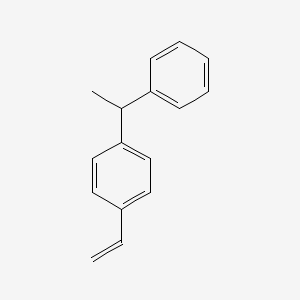
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)
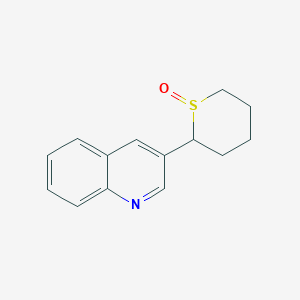
![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)
